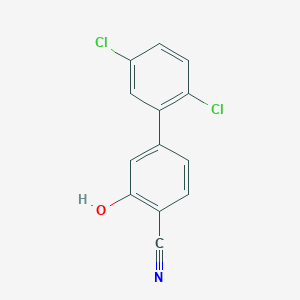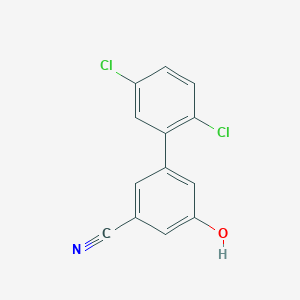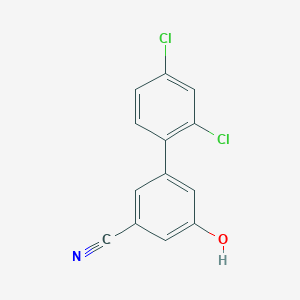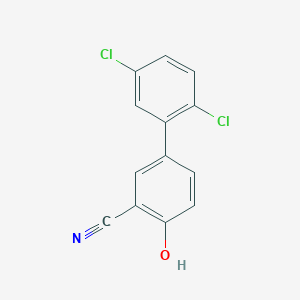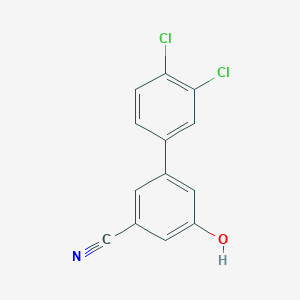
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 100-102°C and is soluble in water and organic solvents. 3C5DCPP is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies.
Applications De Recherche Scientifique
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies. It has also been used as a fluorescent marker in cell-based assays, as a chromogenic reagent in enzyme assays, and as a fluorescent dye in microscopy studies.
Mécanisme D'action
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been shown to interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression. In addition, it has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a fluorescent marker. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% can be toxic if ingested or inhaled, and should be handled with care.
Orientations Futures
The potential applications of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% are still being explored. Future research could focus on developing new methods for synthesizing 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as exploring its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as its potential toxicity. Finally, further research could explore the potential of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% as a fluorescent marker for cell-based assays and microscopy studies.
Méthodes De Synthèse
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% is synthesized from the reaction of 3-cyano-5-chlorophenol and 3,5-dichlorophenol in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at a temperature of 140-160°C and yields a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHSENFIBOHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684913 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3,5-dichlorophenyl)phenol | |
CAS RN |
1261954-05-5 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










